molecular formula C14H19ClN2O2S B043349 N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride CAS No. 89108-46-3

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Cat. No. B043349
CAS RN: 89108-46-3
M. Wt: 314.8 g/mol
InChI Key: WYFVKUWCEVMLOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives often involves multi-step chemical reactions, starting from naphthalene-based precursors. For example, the synthesis of similar compounds has been demonstrated through acetylation, chloridation, amidation, and hydrolysis steps, employing reagents like SOCl2/ClSO3H for chloridation and controlling the reaction conditions to achieve the desired product (Xiu, 2009).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives, including their crystal structures and conformations, plays a crucial role in their biological activity. For instance, the crystal structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride revealed an extended conformation with hydrophobic packing and a hydrogen-bond network stabilizing the structure (Hempel et al., 2005).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, their reaction with calmodulin and other protein kinases demonstrates their potential as modulators of biochemical pathways (Inagaki et al., 1986).

Scientific Research Applications

Application 1: Electrochemiluminescent (ECL) Biosensor for Burkholderia pseudomallei

  • Summary of the Application: This compound is used in the creation of a multifunctional catalytic nanomaterial (Co-MOF@AuNP@ABEI) composed of cobalt-doped metal–organic frameworks (Co-MOF), gold nanoparticles (AuNP), and N-(4-aminobutyl)-N-(ethylisoluminol) (ABEI). This nanomaterial exhibits high synergistic and zero-distance catalytic properties, which are beneficial to the improvement of the detection sensitivity of an electrochemiluminescent (ECL) biosensor .
  • Methods of Application or Experimental Procedures: The Co-MOF@AuNP@ABEI is coupled with the ECL system and 3D magnetic walking nanomachine amplification strategy to achieve an ultrasensitive ECL assay of Burkholderia pseudomallei .
  • Results or Outcomes: The limit of detection (LOD) of Burkholderia pseudomallei was 60.3 aM, which is 2 and 4 orders of magnitude lower than individual ECL system without the nanomachine (4.97 fM) and individual walking nanomachine (340 fM), respectively . The LOD of the proposed ECL detection system for the determination of B. pseudomallei in serum sample was as low as 9.0 CFU mL −1 .

Application 2: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks

  • Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
  • Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
  • Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .

Application 3: Chemiluminescent Aptasensor for Chloramphenicol

  • Summary of the Application: This compound is used in the creation of a chemiluminescent aptasensor for chloramphenicol based on N-(4-aminobutyl)-N-ethylisoluminol-functionalized flower-like gold nanostructures and magnetic nanoparticles .

Application 4: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks

  • Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
  • Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
  • Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .

Application 5: Chemiluminescent Aptasensor for Chloramphenicol

  • Summary of the Application: This compound is used in the creation of a chemiluminescent aptasensor for chloramphenicol based on N-(4-aminobutyl)-N-ethylisoluminol-functionalized flower-like gold nanostructures and magnetic nanoparticles .

Application 6: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks

  • Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
  • Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
  • Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound would likely depend on its biological activity and potential applications . It could potentially be studied for its interactions with biological systems, its potential as a pharmaceutical compound, or its chemical reactivity .

properties

IUPAC Name

N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVKUWCEVMLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431684
Record name W-12, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

CAS RN

89108-46-3
Record name W-12, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RC Hart, MD Bates, MJ Cormier, GM Rosen… - Methods in …, 1983 - Elsevier
[18] 195 [18] Synthesis and Characterization of Calmodulin Antagonistic Drugs GERALD M. ROSEN, and P. MICHAEL CONN The naphthale Page 1 [18] CALMODULIN …
Number of citations: 37 www.sciencedirect.com
N Katayama, M Nishikawa, F Komada, N Minami… - 1990 - ashpublications.org
A possible role for calmodulin in the colony growth of human hematopoietic progenitor cells was investigated using pharmacologic approaches. We obtained evidence for a dose-…
Number of citations: 18 ashpublications.org
EA Tallant, RW Wallace - Biochemical and biophysical research …, 1985 - Elsevier
The calmodulin antagonists trifluoperazine, chlorpromazine, perphenazine, promazine, tamoxifen and the naphthalene sulfonamide derivatives W7 and W13 increased the level of 32 P-…
Number of citations: 22 www.sciencedirect.com
K Kakihana, M Yamamoto, M Iiyama, O Miura - … and biophysical research …, 2005 - Elsevier
Stimulation of the erythropoietin receptor (EpoR) induces a transient increase in intracellular Ca 2+ level as well as activation of the Jak2 tyrosine kinase to stimulate various …
Number of citations: 4 www.sciencedirect.com
R Tatsumi, AL Wuollet, K Tabata… - … of Physiology-Cell …, 2009 - journals.physiology.org
When skeletal muscle is stretched or injured, myogenic satellite cells are activated to enter the cell cycle. This process depends on nitric oxide (NO) production by NO synthase (NOS), …
Number of citations: 67 journals.physiology.org
MD Lazzaro, EY Marom, ASN Reddy - Planta, 2013 - Springer
Kinesin-like calmodulin-binding protein (KCBP), a member of the Kinesin 14 family, is a minus end directed C-terminal motor unique to plants and green algae. Its motor activity is …
Number of citations: 26 link.springer.com
AS Bender, JT Neary, J Blicharska… - Journal of …, 1992 - Wiley Online Library
We investigated the role of Ca 2+ ‐dependent protein kinases in the regulation of astrocytic cell volume. Calmodulin (CaM) antagonists were used to inhibit CaM and thus Ca 2+ /CaM‐…
Number of citations: 79 onlinelibrary.wiley.com
T Takadera, T Ohyashiki - Cellular and Molecular Neurobiology, 2007 - Springer
Calmodulin is known to transduce Ca 2+ signals by interacting with specific target proteins. In order to determine the role of calmodulin in regulating neuronal survival and death, we …
Number of citations: 7 link.springer.com
X Wang, SE Boyken, J Hu, X Xu, RP Rimer… - Science …, 2014 - science.org
Precise regulation of the kinetics and magnitude of Ca 2+ signaling enables this signal to mediate diverse responses, such as cell migration, differentiation, vesicular trafficking, and cell …
Number of citations: 21 www.science.org
SP Wilson, N Kirshner - Journal of Biological Chemistry, 1983 - ASBMB
The effects of the steroid glycoside digitonin on cultured bovine adrenal chromaffin cells were studied as a way to gain access to the intracellular sites of calcium action in stimulus-…
Number of citations: 287 www.jbc.org

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